![molecular formula C11H14O2 B13500081 1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol](/img/structure/B13500081.png)
1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol
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Overview
Description
1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a propen-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of p-methylacetophenone with p-methoxybenzaldehyde in the presence of a base such as sodium hydroxide (NaOH). The reaction is typically carried out in an ethanol solution at room temperature, followed by acidification with hydrochloric acid (HCl) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of aldehydes (e.g., 4-methoxy-3-methylbenzaldehyde) and carboxylic acids (e.g., 4-methoxy-3-methylbenzoic acid).
Reduction: Formation of alcohols (e.g., 1-(4-methoxy-3-methylphenyl)propan-1-ol) and alkanes.
Substitution: Formation of halogenated derivatives and other substituted phenyl compounds.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with a different substitution pattern on the phenyl ring.
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar functional groups but different overall structure.
Uniqueness
1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties
Biological Activity
1-(4-Methoxy-3-methylphenyl)prop-2-en-1-ol, also known as 3-(4-methoxyphenyl)-2-propen-1-ol, is an organic compound that has garnered significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H14O2 and features a prop-2-en-1-ol backbone with a methoxy and a methyl group attached to the phenyl ring. Its structural characteristics contribute to its reactivity and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CCOC(=C)C(C)(C)C1=CC=C(C=C1)O |
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties . In studies assessing its ability to scavenge free radicals, it demonstrated a significant reduction in oxidative stress markers in vitro. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has shown anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and mediators. In vitro studies demonstrated that it significantly reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages activated by lipopolysaccharides (LPS). These findings suggest that it may be beneficial in treating inflammatory conditions .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
The biological activities of this compound can be attributed to its molecular interactions:
Antioxidant Mechanism:
The compound's ability to donate electrons allows it to neutralize free radicals, thereby preventing cellular damage. It also enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress .
Anti-inflammatory Mechanism:
By inhibiting the NF-kB pathway, the compound reduces the expression of inflammatory genes, leading to decreased levels of cytokines and inflammatory mediators .
Antimicrobial Mechanism:
The exact mechanism is still under investigation; however, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways in microbes .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Studies:
- Synergistic Effects:
- Pharmacological Potential:
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-methoxy-3-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h4-7,10,12H,1H2,2-3H3 |
InChI Key |
PQEDAJQQXPQSDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C=C)O)OC |
Origin of Product |
United States |
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